Adamantane-1,3,5,7-tetracarbaldehyde
Description
Adamantane-1,3,5,7-tetracarbaldehyde, systematically named tricyclo[3.3.1.1³,⁷]decane-1,3,5,7-tetracarbaldehyde, is a polycyclic organic compound with the chemical formula C₁₄H₁₆O₄. The molecule's architecture is defined by the adamantane (B196018) cage, a diamondoid structure composed of three fused cyclohexane (B81311) rings in the chair conformation. This core provides exceptional rigidity and a precise three-dimensional tetrahedral geometry. Attached to the four bridgehead carbon atoms of the adamantane cage are aldehyde functional groups, which serve as reactive sites for a multitude of chemical transformations.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₆O₄ |
| Molecular Weight | 248.28 g/mol |
| CAS Number | 853347-01-0 |
| Appearance | White to off-white powder |
| Canonical SMILES | C1(C2)CC3(CC1(C=O)C(C=O)C2)CC(C=O)C3C=O |
| InChI Key | BOVQUCZKSHKOLK-UHFFFAOYSA-N |
The adamantane moiety is a cornerstone in the design of advanced materials due to its unique structural and chemical properties. Its cage-like structure is exceptionally rigid and virtually strain-free, providing a stable and predictable scaffold for the construction of more complex molecules. This rigidity is crucial in supramolecular chemistry and materials science, where precise control over the spatial arrangement of functional groups is paramount.
The tetrahedral symmetry of the adamantane core, when substituted at its four bridgehead positions, allows for the creation of three-dimensional structures with well-defined geometries. This has been exploited in the development of various materials, including:
Porous Organic Frameworks: The rigid and directional nature of the adamantane scaffold is ideal for the construction of porous materials with high thermal and chemical stability. These materials have potential applications in gas storage, separation, and catalysis.
Dendrimers: The tetrahedral geometry of tetrasubstituted adamantanes makes them excellent cores for the synthesis of dendrimers, which are highly branched, monodisperse macromolecules with applications in drug delivery and catalysis.
Molecular Scaffolds in Medicinal Chemistry: The lipophilic nature and rigid structure of the adamantane cage are beneficial in drug design, as they can improve the pharmacokinetic properties of a drug molecule.
The four aldehyde groups of ADA-CHO are highly reactive and serve as versatile synthetic handles for the construction of a wide array of chemical structures. Aldehydes are known to undergo a variety of chemical reactions, most notably with amines to form imines through a condensation reaction. This particular reactivity is the foundation for the synthesis of several classes of advanced materials.
The tetra-aldehyde functionality of ADA-CHO allows for its use as a "node" or "linker" in the formation of extended networks. When reacted with multifunctional amines, ADA-CHO can form:
Porous Organic Cages (POCs): These are discrete, three-dimensional molecules with an intrinsic cavity. The reaction of a tetra-aldehyde with a diamine can lead to the formation of a cage-like structure through multiple imine bond formations. These cages can exhibit permanent porosity in the solid state and have applications in molecular separations and catalysis.
Covalent Organic Frameworks (COFs): COFs are crystalline, porous polymers with a structure held together by strong covalent bonds. The tetrahedral geometry of ADA-CHO, combined with its ability to form robust imine linkages, makes it a promising building block for the synthesis of three-dimensional COFs. These materials are of interest for applications in gas storage, catalysis, and optoelectronics.
The reversibility of imine bond formation under certain conditions can also be advantageous, allowing for "error-correction" during the self-assembly of these complex structures, which can lead to more crystalline and well-defined materials.
The unique combination of a rigid adamantane core and reactive tetra-aldehyde functionality in ADA-CHO opens up several promising avenues for research and application in materials science and supramolecular chemistry.
Detailed Research Findings:
While specific research on ADA-CHO is still emerging, the principles established with analogous tetrasubstituted adamantane derivatives provide a clear roadmap for its potential applications. For instance, adamantane-1,3,5,7-tetracarboxylic acid has been successfully used as a linker to create hydrogen-bonded organic frameworks. wikipedia.org Similarly, 1,3,5,7-tetraaminoadamantane (B3069178) has been employed in the synthesis of polyimide covalent organic frameworks. nih.gov These examples strongly suggest that ADA-CHO can serve as a valuable precursor for a variety of functional materials.
Key research avenues for ADA-CHO and its derivatives include:
Synthesis of Novel Porous Materials: A primary focus of research is the use of ADA-CHO in the synthesis of novel porous organic cages and covalent organic frameworks. By varying the length, rigidity, and functionality of the amine co-monomers, researchers can tune the pore size, surface area, and chemical properties of the resulting materials for specific applications in gas separation and storage.
Development of Functional Supramolecular Assemblies: The tetrahedral arrangement of the aldehyde groups in ADA-CHO can be used to direct the formation of complex supramolecular structures. These assemblies can be designed to have specific host-guest binding properties, making them suitable for applications in sensing and molecular recognition.
Creation of Novel Polymers and Dendrimers: The tetra-functional nature of ADA-CHO makes it an ideal building block for the synthesis of hyperbranched polymers and dendrimers. These materials can be functionalized with a variety of chemical groups to create materials with tailored properties for applications in catalysis, drug delivery, and surface modification.
The exploration of ADA-CHO and its derivatives is poised to contribute significantly to the development of new materials with advanced functionalities, driven by the unique combination of the robust adamantane scaffold and the versatile reactivity of the aldehyde groups.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
adamantane-1,3,5,7-tetracarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c15-7-11-1-12(8-16)4-13(2-11,9-17)6-14(3-11,5-12)10-18/h7-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVQUCZKSHKOLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)C=O)C=O)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Adamantane 1,3,5,7 Tetracarbaldehyde
Established Synthetic Pathways for Adamantane-1,3,5,7-tetracarbaldehyde
The synthesis of this compound is challenging, primarily due to the need for regioselective functionalization at all four sterically hindered bridgehead carbons.
Direct formylation of the adamantane (B196018) core at the 1,3,5, and 7 positions is not a commonly reported high-yield method. Instead, the introduction of carbonyl groups is typically achieved through the oxidation of a precursor molecule where the bridgehead positions are already functionalized with a group amenable to oxidation. The most established pathway involves the oxidation of 1,3,5,7-adamantanetetramethanol. arkat-usa.org
This multi-step approach begins with the synthesis of a tetra-substituted adamantane, such as tetramethyl 1,3,5,7-adamantanetetracarboxylate, which is then reduced to the corresponding tetraol, 1,3,5,7-adamantanetetramethanol. arkat-usa.org The final and most critical step is the oxidation of the four primary alcohol groups to aldehydes.
The oxidation of 1,3,5,7-adamantanetetramethanol to this compound presents significant challenges. One of the main difficulties is the poor solubility of the tetraol precursor in non-polar solvents typically used for oxidation reactions. arkat-usa.org To overcome this, mixed-solvent systems are necessary.
A reported procedure utilizes Dess-Martin periodinane as the oxidizing agent in a dichloromethane/DMSO solvent mixture. arkat-usa.org While this method successfully yields the desired tetra-aldehyde, the reproducibility of the yield has been noted as an issue, particularly when scaling up the reaction. arkat-usa.org On a small scale (50 mg), a yield of 45% was achieved, but this dropped to 32% on a larger (80 mg) scale. arkat-usa.org
| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Oxidation | 1,3,5,7-Adamantanetetramethanol | Dess-Martin periodinane, Dichloromethane/DMSO | This compound | 32-45% | arkat-usa.org |
Derivatization and Functionalization Strategies of this compound
The four aldehyde groups of this compound are reactive sites for a variety of chemical transformations, allowing for the synthesis of diverse, tetrahedrally symmetric molecules.
A significant application of this compound is its conversion into adamantane-1,3,5,7-tetraethynyladamantane. This transformation is accomplished via the Corey-Fuchs reaction, a reliable method for converting aldehydes into terminal alkynes. anselm.eduwikipedia.org The reaction proceeds in two main steps. First, the aldehyde reacts with a phosphine-dibromomethylene ylide, generated from triphenylphosphine (B44618) and carbon tetrabromide, to form a 1,1-dibromoolefin intermediate. wikipedia.orgjk-sci.com In the second step, this intermediate is treated with a strong base, such as butyllithium, which results in elimination and rearrangement to form the terminal alkyne. chem-station.com
| Reaction Name | Starting Material | Key Reagents | Product | Reference |
| Corey-Fuchs Reaction | This compound | 1. Carbon tetrabromide, Triphenylphosphine 2. Butyllithium | Adamantane-1,3,5,7-tetraethynyladamantane | anselm.eduwikipedia.org |
Oxidation to Adamantane-1,3,5,7-tetracarboxylic Acid
The aldehyde functional groups can be readily oxidized to carboxylic acids, converting this compound into adamantane-1,3,5,7-tetracarboxylic acid. This is a standard transformation in organic synthesis. The resulting tetracarboxylic acid is a highly stable, tetravalent linker molecule used extensively in the construction of hydrogen-bonded organic frameworks (HOFs) and metal-organic frameworks (MOFs). wikipedia.orgnih.govsigmaaldrich.com
While direct oxidation of the tetra-aldehyde is a feasible route, other synthetic pathways to adamantane-1,3,5,7-tetracarboxylic acid have also been established. These include the alkaline hydrolysis of 1,3,5,7-adamantanetetracarboxamide or the hydrolysis of 1,3,5,7-tetracyanoadamantane. wikipedia.orgsemanticscholar.org
The aldehyde groups of this compound serve as precursors for other functional groups. For instance, they can be converted into cyanides (nitriles) through formation of an oxime followed by dehydration. However, direct synthesis of compounds like 1,3,5,7-tetracyanoadamantane has been achieved more efficiently through other routes, such as the radical nucleophilic substitution (SRN1) reaction of 1,3,5,7-tetrabromoadamantane (B396909) with cyanide ions under photochemical conditions. researchgate.netnih.gov
Similarly, the synthesis of bridgehead-arylated adamantanes, such as those with bromophenyl groups, typically does not start from the tetra-aldehyde. A more common method involves the direct Friedel-Crafts-type reaction between adamantane or a halogenated adamantane and the corresponding aryl compound in the presence of a Lewis acid catalyst. semanticscholar.org For example, 1,3,5,7-tetrakis(1,3-dibromophenyl)adamantane can be synthesized from adamantane and 1,3-dibromobenzene (B47543) using AlCl3. semanticscholar.org
This highlights that while this compound is a versatile intermediate, for certain target molecules, alternative synthetic strategies that functionalize the adamantane core more directly are often preferred.
Click Reactions and Multicomponent Cascade Reactions utilizing Ethynyl-Adamantane Intermediates
The rigid, C3-symmetric, and perfectly tetrahedral geometry of the adamantane core makes it an exceptional scaffold, or "tecton," for the construction of complex three-dimensional molecular architectures. The functionalization of its four bridgehead positions with reactive groups opens avenues for advanced molecular assembly. Among the most potent methodologies for this purpose are click reactions and multicomponent cascade reactions, particularly those that leverage the reactivity of terminal alkyne functionalities. The transformation of this compound into its corresponding tetra-ethynyl derivative, 1,3,5,7-tetraethynyladamantane, provides a crucial building block for these sophisticated chemical transformations.
While a direct, one-pot synthesis from this compound is not extensively documented, a viable and efficient pathway involves a two-step sequence for each aldehyde group, commonly known as the Corey-Fuchs reaction. This involves the conversion of the aldehydes to dibromo-olefins, followed by elimination to form the terminal alkynes. This process would be carried out four-fold on the tetra-aldehyde core to yield the target 1,3,5,7-tetraethynyladamantane. The resulting tetra-alkyne is a versatile intermediate, primed for participation in a variety of subsequent reactions. anselm.edu
Click Reactions
The concept of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of modern chemical synthesis due to its high efficiency, reliability, and biocompatibility. Tetra-functionalized adamantane cores, bearing either four azide (B81097) groups or four alkyne groups, are ideal substrates for creating highly symmetrical, tetrahedral molecules through four-fold click reactions. psu.edu
A modular strategy has been developed for generating tetrahedral building blocks, or tectons, based on adamantane core structures. psu.edu In this approach, a precursor such as 1,3,5,7-tetrakis(4-azidophenyl)adamantane is reacted with various terminal alkynes under standard click conditions to produce highly complex tetratriazole products in excellent yields. psu.edu The reaction generally proceeds cleanly, often requiring only simple washing to isolate the pure product. psu.edu
For instance, the reaction of 1,3,5,7-tetrakis(4-azidophenyl)adamantane with ethynylbenzene, when conducted in DMSO with a copper(II) sulfate (B86663) and sodium ascorbate (B8700270) catalytic system, yields the corresponding 1,3,5,7-tetrakis(4-(4-phenyl-1,2,3-triazol-1-yl)phenyl)adamantane in nearly quantitative yield. psu.edu However, solubility issues with either the reactants or the products can sometimes hinder the reaction. psu.edu
| Entry | Alkyne Reactant | Solvent | Yield (%) |
|---|---|---|---|
| 1 | Ethynylbenzene | t-BuOH/H₂O | 0 (Starting material recovered) |
| 2 | Ethynylbenzene | DMSO | 98 |
| 3 | Propargyl alcohol | DMSO | 95 |
| 4 | Methyl propiolate | DMSO | 0 (No reaction) |
| 5 | 3-Butyn-1-ol | DMSO | 96 |
This modular approach highlights the power of using ethynyl-adamantane intermediates (or their azide counterparts) to rapidly generate libraries of complex, three-dimensional molecules with diverse peripheral functionalities. psu.edu
Multicomponent Cascade Reactions
Beyond click chemistry, the adamantane scaffold is a versatile tecton for multicomponent catalytic cascade reactions. documentsdelivered.com These reactions involve the assembly of three or more starting materials in a single pot to form a complex product, where multiple bonds are formed in a sequential manner. The rigid and well-defined orientation of substituents on the adamantane core can pre-organize the reactants for efficient and selective transformations.
Palladium-catalyzed multicomponent reactions are particularly effective for this purpose. Adamantane derivatives functionalized with reactive groups like aryl iodides can participate in complex cascade sequences. researchgate.net For example, 1,3,5,7-tetrakis(4-iodophenyl)adamantane (B3103796) serves as a robust core for palladium-catalyzed cross-coupling reactions, including Sonogashira couplings (which involve terminal alkynes) and other multicomponent cascades. researchgate.net
While direct examples utilizing 1,3,5,7-tetraethynyladamantane in complex multicomponent cascades are specialized, the principle has been established. A typical palladium(0)-catalyzed three-component cascade might involve an allene, an aryl iodide, and a nucleophile. By using a tetra-functionalized adamantane core, it is possible to generate highly complex, multivalent scaffolds in a single operation. researchgate.net This strategy allows for the rapid construction of large, cage-like molecules or dendritic structures emanating from the central adamantane unit, demonstrating the synthetic potential of combining the rigid adamantane framework with the efficiency of multicomponent reactions. documentsdelivered.comresearchgate.net
Adamantane 1,3,5,7 Tetracarbaldehyde As a Foundational Building Block in Reticular Chemistry
Covalent Organic Frameworks (COFs) Constructed from Adamantane-1,3,5,7-tetracarbaldehyde
The unique structural attributes of ADA-CHO make it an exemplary candidate for the synthesis of 3D COFs. The four aldehyde functional groups, positioned at the vertices of the adamantane (B196018) cage, allow for the formation of covalent bonds in a tetrahedral fashion, leading to the generation of highly porous and crystalline frameworks with predetermined topologies.
Design Principles for Three-Dimensional (3D) COFs Incorporating ADA-CHO as a Tetrahedral Tecton
The design of 3D COFs using ADA-CHO as a tetrahedral tecton, or building block, is rooted in the principles of reticular chemistry. This approach allows for the precise control of the resulting framework's geometry and properties by carefully selecting the molecular components. The rigid adamantane core of ADA-CHO ensures that the tetrahedral geometry is maintained throughout the polymerization process, a critical factor for achieving long-range order and high crystallinity in the final COF.
A key design strategy involves the condensation of the tetrahedral ADA-CHO with linear or planar multitopic linkers. The length and geometry of these linkers, in conjunction with the tetrahedral node provided by ADA-CHO, dictate the topology and porosity of the resulting 3D COF. For instance, the reaction of ADA-CHO with a quadrilateral linker can lead to the formation of a non-interpenetrated framework with a specific topology, such as the primitive tetrahedral system (pts). The selection of linkers with different lengths can also be used to tune the pore size of the resulting COFs, a critical aspect for applications in gas storage, separation, and catalysis.
Synthesis and Characterization of Imine-Linked COFs (e.g., LZU-306)
A notable example of a 3D COF constructed from ADA-CHO is LZU-306. nih.gov This imine-linked framework is synthesized through the condensation reaction of ADA-CHO with a tetraphenylethylene (B103901) (TPE)-based quadrilateral linker, specifically 1,1,2,2-tetrakis(4-aminophenyl)ethylene (TAPE). The synthesis is typically carried out under solvothermal conditions, where the reactants are heated in a suitable solvent mixture, often in the presence of an acid catalyst to facilitate the reversible imine bond formation.
The successful synthesis of LZU-306 yields a highly crystalline material with a non-interpenetrated structure and a pts topology. mdpi.com The characterization of LZU-306 involves a suite of analytical techniques to confirm its structure, porosity, and stability.
| Characterization Technique | Observation for LZU-306 |
| Powder X-ray Diffraction (PXRD) | Confirms the crystalline nature of the framework and allows for the determination of its topology. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Shows the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the amine, and the appearance of the C=N stretching band of the imine linkage, confirming the formation of the COF. |
| Thermogravimetric Analysis (TGA) | Demonstrates the high thermal stability of the framework, which is crucial for its practical applications. |
| Gas Adsorption Analysis (e.g., N₂ at 77 K) | Measures the Brunauer-Emmett-Teller (BET) surface area and pore volume, quantifying the porosity of the material. |
This table summarizes the key characterization data for the imine-linked COF, LZU-306, synthesized from this compound.
Information regarding the synthesis and characterization of a COF designated as LZU-308 from this compound could not be located in the publicly available literature.
Topological Diversity in ADA-CHO-based COFs (e.g., pts, dia, fjh networks)
The tetrahedral geometry of ADA-CHO allows for the rational design of COFs with various network topologies. The specific topology is determined by the connectivity of the building blocks and the reaction conditions.
The pts (primitive tetrahedral system) topology is a common and desirable network for 3D COFs. As exemplified by LZU-306, the condensation of tetrahedral ADA-CHO with a quadrilateral linker can result in a non-interpenetrated pts network. mdpi.com This topology is characterized by its high porosity and interconnected channels.
While ADA-CHO is a prime candidate for forming various topologies, specific examples of ADA-CHO-based COFs with dia (diamondoid) and fjh (a complex, triply interpenetrated network) topologies are not extensively reported in the current literature. However, the principles of reticular chemistry suggest that by selecting appropriate linkers with specific geometries and lengths, it should be possible to target these and other complex network structures using ADA-CHO as the tetrahedral node. The formation of a dia network, for instance, could potentially be achieved by reacting ADA-CHO with a linear ditopic linker.
Advanced Synthetic Methodologies for ADA-CHO-based COFs
The synthesis of highly crystalline COFs can be challenging. To address this, advanced synthetic methodologies have been developed to improve the quality of the resulting materials and to accelerate their formation.
Solvothermal synthesis is the most common method for preparing COFs. chemrxiv.org This technique involves heating the reactants in a sealed vessel in a suitable solvent or solvent mixture at elevated temperatures. The reversibility of the imine bond formation under these conditions allows for "error-correction" during the crystallization process, leading to a more ordered and crystalline framework.
Several parameters can be optimized to enhance the crystallinity of ADA-CHO-based COFs:
Solvent System: The choice of solvent is critical as it influences the solubility of the monomers and the kinetics of the reaction. A mixture of a polar and a non-polar solvent is often used to control the nucleation and growth of the COF crystals.
Catalyst: An acid catalyst, such as acetic acid, is typically added to accelerate the imine condensation reaction. The concentration of the catalyst can be tuned to balance the reaction rate and the reversibility needed for high crystallinity.
Temperature and Time: The reaction temperature and duration are crucial for achieving thermodynamic control over the polymerization, which favors the formation of the more stable, crystalline COF over amorphous byproducts.
Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional solvothermal methods for the production of COFs. nih.gov Microwave irradiation can significantly reduce the reaction time from days to minutes or hours. This rapid heating can lead to faster nucleation and growth of the COF crystals.
The primary advantages of microwave-assisted synthesis for ADA-CHO-based COFs include:
Accelerated Reaction Rates: Microwaves directly heat the reactants and solvent, leading to a much faster temperature increase and, consequently, a significant acceleration of the imine condensation reaction.
Improved Energy Efficiency: By directly heating the reaction mixture, microwave synthesis can be more energy-efficient than conventional heating methods.
Potential for High-Throughput Synthesis: The rapid nature of microwave synthesis makes it well-suited for high-throughput screening of different reaction conditions and for the rapid production of a variety of COF materials.
While offering significant advantages in terms of speed, the rapid crystallization in microwave synthesis can sometimes lead to materials with lower crystallinity compared to those obtained through slower solvothermal methods. Therefore, careful optimization of the microwave parameters, such as power, temperature, and reaction time, is necessary to achieve highly crystalline ADA-CHO-based COFs.
Mechanochemical Approaches for Solvent-Free or Reduced-Solvent Synthesis
Mechanochemical synthesis, which utilizes mechanical energy to induce chemical reactions, presents a green and efficient alternative to traditional solvothermal methods for COF production. rsc.org This approach can significantly reduce or eliminate the need for hazardous solvents, shorten reaction times, and in some cases, lead to the formation of materials with unique properties. rsc.orgnih.gov
Solvent-free mechanochemical grinding at room temperature has been successfully employed to synthesize chemically stable isoreticular COFs. nih.gov This method involves the manual or mechanical grinding of monomers, which can lead to the formation of COFs with moderate crystallinity. nih.govresearchgate.net An interesting outcome of this technique is the potential for simultaneous exfoliation of COF layers during synthesis, resulting in a graphene-like layered morphology. nih.gov
Liquid-assisted grinding (LAG) is a variation of the mechanochemical approach that can enhance the crystallinity of the resulting COFs in a shorter time frame. rsc.orgnih.gov The addition of small amounts of a liquid can facilitate mass transport and improve the reversibility of the bond formation, which is crucial for achieving higher crystallinity. rsc.org For instance, ball milling with various liquid additives at ambient temperature has been used to produce imine-linked COFs with high surface areas and crystallinity in as little as one minute. rsc.org
Table 1: Comparison of Mechanochemical Synthesis Methods for COFs
| Method | Description | Advantages | Potential Outcomes for ADA-CHO-based COFs |
|---|---|---|---|
| Neat Grinding | Manual or mechanical grinding of solid reactants without any solvent. nih.gov | Solvent-free, rapid, room temperature. nih.gov | Formation of moderately crystalline COFs, potential for exfoliated layered structures. nih.gov |
| Liquid-Assisted Grinding (LAG) | Grinding of reactants with the addition of a small amount of liquid. nih.gov | Enhanced crystallinity, shorter reaction times. rsc.orgnih.gov | Improved crystallinity and porosity compared to neat grinding. researchgate.net |
| Extrusion | A continuous process where reactants are forced through a screw extruder. nih.gov | Scalable, rapid synthesis. nih.gov | Potential for large-scale production of ADA-CHO-based COFs. |
Ionothermal Synthesis in Ionic Liquids
Ionothermal synthesis utilizes ionic liquids as both the solvent and catalyst, offering a unique reaction environment for the crystallization of porous materials like COFs. nih.gov This method can be particularly advantageous for the synthesis of COFs from precursors with low solubility in common organic solvents. nih.govresearchgate.net The use of eutectic salt mixtures can also significantly reduce reaction times compared to standard solvothermal methods. nih.gov
The ionothermal synthesis of crystalline and porous polyimide-linked COFs in zinc chloride and eutectic salt mixtures has been reported. nih.gov This approach circumvents the need for soluble precursors and has been successful in producing COFs that could not be obtained via classical solvothermal routes. nih.govresearchgate.net In-situ high-temperature X-ray powder diffraction (XRPD) analyses suggest that the formation of crystalline precursor-salt adducts as intermediates may play a key role in the crystallization process. researchgate.net This technique could potentially be applied to the synthesis of ADA-CHO-based COFs to overcome solubility challenges and access novel framework structures.
Atmospheric Pressure Solution Synthesis
While many COF syntheses are conducted under solvothermal conditions (i.e., elevated temperature and pressure), synthesis at atmospheric pressure in a suitable solvent system is also a viable route. The key to successful atmospheric pressure synthesis lies in carefully controlling the reaction kinetics to favor the formation of a crystalline, ordered network over an amorphous polymer. This often involves the use of specific solvent mixtures and catalysts to manage the reversibility of the covalent bond formation.
For imine-linked COFs, which would be formed from ADA-CHO and an amine linker, the reaction is reversible. This reversibility is essential for "error-correction" during the growth process, allowing for the formation of a thermodynamically stable, crystalline framework. The choice of solvent can influence the solubility of the monomers and the growing polymer, thereby affecting the nucleation and growth rates. Catalysts, typically acids, are used to accelerate the imine formation and exchange, which is crucial for achieving high crystallinity.
Strategies for Controlling Crystallinity and Single-Crystal Growth of ADA-CHO-based COFs
The crystallinity of COFs is a critical factor that governs their porosity and performance in various applications. nih.gov Several strategies have been developed to enhance the crystallinity of COFs, ranging from the use of modulators to control reaction rates to the development of novel synthetic protocols.
One effective strategy is the use of modulators, such as aniline, which can compete with the monomer in the reaction, thereby slowing down the nucleation process and allowing for the growth of larger, more ordered crystals. rhhz.net The concentration of the modulator can be tuned to control the crystal size. rsc.org
Another approach involves the use of an imine-exchange strategy, which has been successful in growing large single crystals of COFs. researchgate.netnih.gov Recently, a protocol using trifluoroacetic acid (CF3COOH) and 2,2,2-trifluoroethylamine (B1214592) (CF3CH2NH2) was developed to accelerate the growth of single-crystal COFs, reducing the time required from weeks to just one to two days. researchgate.netnih.gov This method was successfully applied to crystallize LZU-308, a COF constructed from this compound (ADA-CHO) and 1,2,4,5-tetrakis(4-aminophenyl)benzene. researchgate.net
Steric hindrance engineering is another powerful tool for controlling the structure of 3D COFs. nih.govacs.org By incorporating bulky groups into the building blocks, it is possible to prevent the interpenetration of networks, which can lead to larger pores and higher surface areas. rhhz.netnih.govacs.org For instance, incorporating adamantane units into monomers has been shown to result in 2-fold interpenetrated diamondoid-structured 3D COFs with permanent mesopores and exceptionally high surface areas. nih.govacs.org
Table 2: Strategies for Enhancing Crystallinity in COFs
| Strategy | Description | Impact on ADA-CHO-based COFs |
|---|---|---|
| Modulator Addition | Introduction of a competing molecule (e.g., aniline) to slow down the reaction. rhhz.netrsc.org | Can lead to the growth of larger, more perfect crystals by controlling nucleation and growth rates. rsc.org |
| Imine-Exchange Protocols | Utilizing reversible imine chemistry to facilitate error correction and crystal growth. researchgate.netnih.gov | Enabled the rapid growth of single crystals of an ADA-CHO-based COF (LZU-308). researchgate.net |
| Steric Hindrance Engineering | Incorporating bulky groups to prevent network interpenetration. nih.govacs.org | Can lead to ADA-CHO-based COFs with larger pores and higher surface areas. nih.govacs.org |
| Control of Water Content | Precise control of water vapor pressure during synthesis. rsc.org | Can be crucial for obtaining crystalline amide-based COFs, a principle that may apply to other linkages. rsc.org |
Enhancement of Structural Robustness and Chemical Stability in ADA-CHO-derived COFs through Supramolecular Interactions
In addition to the inherent properties of the adamantane unit, other supramolecular interactions can be engineered into the framework. For example, the formation of intramolecular hydrogen bonds within the pores can help to stabilize the framework. The keto-enamine tautomerization in β-ketoenamine-linked COFs, which is stabilized by intramolecular hydrogen bonding, leads to enhanced stability. While ADA-CHO forms imine linkages, post-synthetic modification or the use of specific linkers could introduce functionalities capable of forming such stabilizing interactions.
Role of this compound as a Precursor for Metal-Organic Framework (MOF) Ligands
Beyond its direct use in COF synthesis, ADA-CHO is a valuable precursor for the synthesis of ligands for Metal-Organic Frameworks (MOFs). The tetrahedral geometry of the adamantane core is highly desirable for the construction of 3D MOFs with high symmetry and porosity. researchgate.net
Derivatization of ADA-CHO to Carboxylate Ligands for MOF Construction
A common strategy for creating MOF ligands from aldehyde-functionalized precursors is through oxidation of the aldehyde groups to carboxylic acids. In the case of ADA-CHO, a four-fold oxidation would yield adamantane-1,3,5,7-tetracarboxylic acid. This tetracarboxylate ligand is a well-established building block in MOF chemistry. researchgate.net
The rigid, tetrahedral disposition of the carboxylate groups in adamantane-1,3,5,7-tetracarboxylic acid directs the formation of highly ordered, three-dimensional MOF architectures. researchgate.net The use of such 1,3,5,7-tetrasubstituted adamantane derivatives as ligands can lead to MOFs with large surface areas and high porosity. researchgate.net The synthesis of adamantane-1,3,5,7-tetracarboxylic acid can be achieved through various synthetic routes, often starting from adamantane or its derivatives. The conversion of ADA-CHO to the corresponding tetracarboxylic acid would provide a direct pathway from a key COF precursor to a valuable MOF ligand.
The resulting adamantane-tetracarboxylate ligands can coordinate with a variety of metal ions to form robust and porous frameworks. The specific topology and properties of the resulting MOF will depend on the coordination preferences of the metal ion and the reaction conditions.
Coordination Chemistry of Adamantane-based Ligands in MOFs
The tetrahedral geometry of 1,3,5,7-tetrasubstituted adamantane derivatives is particularly advantageous for creating highly ordered, three-dimensional metal-organic frameworks (MOFs). While direct examples of this compound in MOF synthesis are not extensively documented in the reviewed literature, the coordination chemistry of analogous adamantane-based ligands, such as adamantane-1,3,5,7-tetracarboxylic acid and 1,3,5,7-tetrakis(tetrazol-5-yl)adamantane, provides significant insights into its potential.
Fabrication of Microporous Organic Polymers utilizing this compound
The aldehyde functionalities of this compound make it an excellent monomer for the synthesis of various microporous organic polymers through reactions that form robust covalent bonds. These polymers benefit from the intrinsic rigidity and three-dimensional nature of the adamantane core, which prevents the collapse of the porous structure upon solvent removal.
While specific studies on aminal-linked polymers derived directly from this compound are limited, the synthesis of a related poly(Schiff base) network from 1,3,5,7-tetrakis(4-formylphenyl)adamantane (B8193375) and 1,3,5,7-tetrakis(4-aminophenyl)adamantane (B3106384) highlights the potential of this approach. The reaction between the aldehyde groups of the adamantane derivative and amine linkers leads to the formation of a porous network with a significant Brunauer–Emmett–Teller (BET) surface area of 865 m²/g and a primary pore size of approximately 0.6 nm.
This method allows for the tuning of porosity by varying the length and geometry of the amine linker. The resulting polymers exhibit good thermal stability and are promising materials for gas storage and separation, with notable adsorption capacities for CO2 and benzene. The table below summarizes the adsorption properties of a representative poly(Schiff base) network derived from a tetrasubstituted adamantane aldehyde.
| Gas/Vapor | Adsorption Capacity (wt%) | Conditions |
| H₂ | 1.32 | 77 K / 1 bar |
| CO₂ | - | - |
| Benzene | - | - |
Note: Specific adsorption data for CO₂ and Benzene were not provided in the source material.
This compound can be chemically modified to produce derivatives suitable for the synthesis of polycyanurate networks. For example, a tetraphenyladamantane-based cyanate (B1221674) ester, 1,3,5,7-tetrakis(4-cyanatophenyl)-adamantane, has been successfully used to create a microporous polycyanurate network through thermal self-cyclotrimerization.
This process yields a highly cross-linked, amorphous polymer with a significant BET surface area of 843 m²/g and a pore size of 7.8 Å. Such networks demonstrate excellent thermal stability and are effective in the adsorption of organic vapors and gases. The performance of this adamantane-based polycyanurate network is detailed in the table below.
| Property | Value |
| BET Surface Area | 843 m²/g |
| Pore Size | 7.8 Å |
| Benzene Uptake (298 K, P/P₀ = 0.9) | 98.0 wt% |
| H₂ Uptake (77 K / 1 bar) | 1.49 wt% |
| CO₂ Uptake (273 K / 1 bar) | 12.8 wt% |
| CO₂/N₂ Selectivity | up to 112 |
Integration of ADA-CHO in Designed Molecular Nanostructures and Self-Assembled Systems
The well-defined tetrahedral geometry and chemical functionality of this compound and its derivatives make them ideal candidates for the construction of designed molecular nanostructures and self-assembled systems. The rigid adamantane core provides a stable platform for the precise spatial arrangement of functional groups, enabling the formation of complex, predictable architectures.
Researchers have synthesized novel nanoscale 1,3,5,7-tetrasubstituted adamantanes designed for applications in atomic force microscopy (AFM). These molecules feature a tripodal base with sulfur-containing moieties for binding to a gold-coated AFM tip, and a fourth arm designed to interact with the sample surface. The rigidity and defined shape of the adamantane core are crucial for creating these well-defined nanoscale objects.
Furthermore, the adamantane cage has been explored as a molecular building block for self-assembled molecular crystals. The directional nature of the functional groups on the adamantane scaffold can guide the formation of ordered supramolecular structures through non-covalent interactions. This bottom-up approach to creating nanostructures is a key area of research in molecular nanotechnology.
Functional Material Applications Derived from Adamantane 1,3,5,7 Tetracarbaldehyde Architectures
Materials for Adsorption and Separation of Gases and Organic Vapors (e.g., CO2, H2)
The quest for efficient and stable materials for the capture and separation of gases like carbon dioxide (CO2) and hydrogen (H2) is driven by pressing environmental and energy demands. Porous organic polymers (POPs) have emerged as a promising class of materials for these applications due to their high surface areas, tunable pore sizes, and chemical stability. The incorporation of rigid and pre-organized building blocks like adamantane (B196018) derivatives into POPs can lead to materials with exceptional adsorption properties.
While direct polymerization of adamantane-1,3,5,7-tetracarbaldehyde into porous frameworks is a promising strategy, the literature more broadly describes the use of closely related adamantane derivatives to create highly effective gas adsorption materials. For instance, porous organic polyaminals have been prepared through the condensation of tetraphenyladamantane-cored multiamines with various aromatic aldehydes. researchgate.net These materials exhibit high Brunauer–Emmett–Teller (BET) surface areas and significant uptake of CO2 and H2. researchgate.net
Similarly, microporous organic polymers synthesized from 1,3,5,7-tetrakis(4-bromophenyl)adamantane (B3069138) have demonstrated good thermal stability and gas storage capabilities. researchgate.net These examples underscore the potential of this compound as a monomer for constructing porous networks. The aldehyde functional groups can readily undergo condensation reactions with amine-containing linkers to form stable polyaminal frameworks with intrinsic microporosity, which is crucial for selective gas adsorption.
The performance of several adamantane-based porous organic polymers in gas adsorption is summarized in the table below, illustrating the potential of this class of materials.
| Material | BET Surface Area (m²/g) | Pore Size (nm) | CO2 Uptake | H2 Uptake |
| Ad-MALP-2 | 1779 | 0.52-0.93 | 21.1 wt% (273 K, 1.0 bar) | - |
| Ad-MALP-3 | - | 0.52-0.93 | - | 2.26 wt% (77 K, 1.0 bar) |
| MOP-Ad (from 1,3,5,7-tetrakis(4-bromophenyl)adamantane) | - | - | 10.3 wt% (273.1 K, 1.13 bar) | 1.07 wt% (77.3 K, 1.13 bar) |
| Fluorinated tetraphenyladamantane-based MOPs | - | - | up to 15.0 wt% (273 K, 1 bar) | - |
Table 1: Gas adsorption data for various adamantane-based microporous organic polymers. researchgate.netresearchgate.net
These findings suggest that porous organic polymers derived from this compound could exhibit high selectivity and uptake capacity for CO2 and H2, making them promising candidates for applications in carbon capture and hydrogen storage. nih.gov
Development of Non-conjugated Linked Multichromophoric Systems
The rigid adamantane core serves as an excellent scaffold for the construction of multichromophoric systems where precise control over the distance and orientation between photoactive units is essential. The non-conjugated nature of the adamantane linker prevents through-bond electronic communication, allowing for the study of through-space interactions between chromophores. This compound provides four anchor points to attach chromophores, enabling the synthesis of well-defined dyads, triads, and tetrads.
Singlet fission is a process where a singlet exciton (B1674681) in an organic chromophore is converted into two triplet excitons. nih.gov This phenomenon has the potential to significantly enhance the efficiency of photovoltaic devices by generating two electron-hole pairs from a single photon. The efficiency of singlet fission is highly dependent on the electronic coupling and relative orientation of the participating chromophores.
The use of a rigid adamantane linker to covalently connect two chromophores allows for the systematic study of intramolecular singlet fission. By controlling the distance and orientation between the chromophores, the fundamental mechanisms of singlet fission can be elucidated. While specific studies on systems derived from this compound are not prevalent, the principle has been demonstrated with other adamantane-linked systems. The aldehyde groups of this compound could be readily converted to other functionalities to attach chromophores such as pentacene (B32325) or tetracene, which are known to undergo singlet fission. nih.gov
Triplet-triplet annihilation up-conversion is a process where two low-energy triplet excitons combine to generate one higher-energy singlet exciton, which can then emit a higher-energy photon. rsc.org This process has applications in bioimaging, photodynamic therapy, and solar energy conversion. Similar to singlet fission, the efficiency of TTA-UC is strongly influenced by the proximity and interaction of the annihilator chromophores.
Adamantane has been employed as a rigid linker to create dyads of annihilator molecules, such as 9,10-diphenylanthracene (B110198) (DPA). researchgate.netnii.ac.jp In these systems, the adamantane backbone holds two DPA units in close proximity, facilitating intramolecular triplet-triplet annihilation. researchgate.net This strategy has the potential to improve the efficiency of TTA-UC by maintaining the intrinsic photophysical properties of the chromophores while controlling their interactions. researchgate.net A study on an adamantane-linked DPA dyad demonstrated efficient upconversion in the presence of a suitable sensitizer. researchgate.netnih.gov
Theoretical and Computational Investigations of Adamantane 1,3,5,7 Tetracarbaldehyde and Its Materials
Quantum Chemical Calculations for Electronic Structure and Exciton-Phonon Coupling
Quantum chemical calculations are essential for elucidating the electronic properties of materials derived from adamantane-1,3,5,7-tetracarbaldehyde. These calculations provide insights into the electronic band structure, density of states, and the nature of electronic excitations, which are critical for applications in optoelectronics. acs.org
The electronic structure of covalent organic frameworks (COFs) constructed from building blocks like ADA-CHO is influenced by the degree of conjugation and the topology of the framework. nih.gov Theoretical analyses of 2D COFs have explored features like Dirac cones and Kagome bands, which arise from the coupling of orbitals within the layers. acs.org For materials derived from ADA-CHO, the tetrahedral arrangement of the aldehyde groups dictates a three-dimensional propagation of the electronic structure.
A key parameter in the performance of optoelectronic materials is the exciton (B1674681) binding energy, which is the energy required to separate a photo-generated electron-hole pair. researchgate.net In many COFs, a large exciton binding energy can limit photocatalytic efficiency. researchgate.net Quantum chemical calculations can predict this energy and suggest strategies to reduce it. For instance, in donor-acceptor type COFs, the planarity and delocalization of electron transport pathways between donor and acceptor moieties can be engineered to decrease exciton binding energy and inhibit exciton recombination. researchgate.net While specific calculations for ADA-CHO-based materials are not extensively reported, the general principles derived from other COFs are applicable.
Table 1: Theoretical Parameters for Electronic Properties of COFs
| Parameter | Description | Typical Calculation Method |
| Band Gap | The energy difference between the valence and conduction bands. | Density Functional Theory (DFT) |
| Exciton Binding Energy | The energy required to dissociate an exciton into a free electron and hole. | Bethe-Salpeter Equation (BSE) on top of GW calculations |
| Effective Mass | A parameter that describes the acceleration of a charge carrier in response to an electric field. | Derived from the curvature of the band structure from DFT |
| Electron-Phonon Coupling | The interaction between electrons and lattice vibrations (phonons). | DFT with Perturbation Theory |
Molecular Dynamics Simulations of Guest-Host Interactions in ADA-CHO-derived Porous Materials
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of guest molecules within the pores of materials derived from this compound. These simulations can provide detailed information about the binding affinities, diffusion pathways, and conformational changes of both the host framework and the guest molecules.
Adamantane (B196018) derivatives are known to form strong host-guest complexes with macrocycles like cyclodextrins, with association constants typically in the range of 10³–10⁵ M⁻¹. nih.gov This strong interaction is driven by the good size and shape complementarity between the adamantane cage and the hydrophobic cavity of the cyclodextrin. nih.gov MD simulations can be used to explore these interactions in detail, revealing the specific non-covalent forces, such as van der Waals interactions and hydrogen bonds, that govern complex formation. nih.gov
In the context of porous materials derived from ADA-CHO, MD simulations can be employed to study the adsorption and transport of small molecules, which is crucial for applications in gas storage, separation, and catalysis. researchgate.net These simulations can predict adsorption isotherms and selectivities for different gases, providing insights that can guide the design of materials with enhanced performance. hhu.de For example, simulations can reveal how the pore size, shape, and surface chemistry of the framework affect the interactions with guest molecules like CO2 and N2. hhu.de
Table 2: Applications of Molecular Dynamics Simulations for ADA-CHO-derived Porous Materials
| Application | Information Obtained from MD Simulations |
| Gas Storage | Adsorption isotherms, binding energies, and diffusion coefficients of gas molecules. |
| Gas Separation | Selectivity of the material for different gas molecules. |
| Drug Delivery | Binding affinity and release kinetics of drug molecules. nih.gov |
| Catalysis | Diffusion of reactants and products within the pores, and conformational changes of the catalytic sites. |
Theoretical Modeling of Reaction Kinetics and Thermodynamics in Dynamic Covalent Framework Synthesis
The synthesis of crystalline porous materials from this compound often relies on dynamic covalent chemistry (DCC). nih.gov DCC involves the formation of reversible covalent bonds, which allows for "error-checking" and "proof-reading" during the assembly process, leading to the thermodynamically most stable product. nih.gov Theoretical modeling of the reaction kinetics and thermodynamics is essential for understanding and optimizing the synthesis of these materials. researchgate.net
Imine condensation is a common reaction used in the synthesis of COFs from aldehyde and amine building blocks. d-nb.info The formation of imine-linked dynamic covalent frameworks can be systematically studied to understand how factors like solvent, composition, reaction kinetics, and thermodynamics influence the yield and quality of the final product. researchgate.net Theoretical models can be used to calculate the energy barriers for bond formation and cleavage, providing insights into the reaction rates. nsf.gov
Thermodynamic modeling can predict the relative stabilities of different possible structures, helping to identify the conditions that favor the formation of the desired crystalline framework over amorphous byproducts. nsf.gov For example, in the synthesis of COFs, kinetic Monte Carlo simulations and free energy techniques have been used to track the crystallization process, from the initial stacking of linkers to the nucleation and growth of the framework. rsc.org These models have shown that slow monomer addition can lead to larger crystal domains by separating the nucleation and growth phases. rsc.org
Table 3: Key Parameters in Theoretical Modeling of Dynamic Covalent Synthesis
| Parameter | Description | Relevance to Synthesis |
| Activation Energy | The minimum energy required for a reaction to occur. | Determines the reaction rate. |
| Reaction Enthalpy | The change in heat content during a reaction. | Indicates whether a reaction is exothermic or endothermic. |
| Reaction Entropy | The change in disorder during a reaction. | Influences the spontaneity of a reaction. |
| Gibbs Free Energy | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Determines the position of the equilibrium. |
Density Functional Theory (DFT) Studies on Material Properties and Adsorption Mechanisms
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of materials. For porous frameworks derived from this compound, DFT can be used to predict a wide range of properties, including their stability, mechanical strength, and electronic characteristics. researchgate.net
DFT calculations can provide detailed insights into the mechanisms of gas adsorption in porous materials. researchgate.net For example, DFT can be used to calculate the binding energies of different gas molecules to the framework, identifying the preferred adsorption sites and the nature of the interactions. hhu.de This information is crucial for understanding the selectivity of the material for different gases. aston.ac.uk In the case of CO2 adsorption, DFT can reveal the contributions of different types of interactions, such as Lewis acid-base interactions between CO2 and specific sites on the framework. researchgate.net
The isosteric heat of adsorption, a key parameter for characterizing the strength of the interaction between the adsorbate and the adsorbent, can also be calculated using DFT. hhu.de For adamantane-based porous covalent triazine frameworks, the isosteric heats of adsorption for CO2 have been calculated to be in the range of 25–28 kJ mol⁻¹, indicating strong interactions. hhu.de
DFT can also be used to study the mechanical properties of these materials, such as their bulk modulus and shear modulus, which are important for their practical applications. By understanding the relationship between the molecular structure and the material properties, DFT can guide the rational design of new adamantane-based frameworks with tailored functionalities.
Table 4: Properties of Adamantane-Based Porous Materials Investigated by DFT
| Property | Description | Importance |
| Electronic Band Structure | The range of energy levels that electrons can have within the material. | Determines the material's electronic and optical properties. |
| Adsorption Energy | The energy released when a molecule is adsorbed onto a surface. | Indicates the strength of the interaction between the guest molecule and the framework. |
| Isosteric Heat of Adsorption | The heat released during the adsorption process at constant coverage. | A measure of the strength of the adsorbent-adsorbate interaction. hhu.de |
| Mechanical Properties | Properties such as bulk modulus, shear modulus, and Young's modulus. | Determine the material's stability and processability. |
Future Perspectives and Emerging Research Directions for Adamantane 1,3,5,7 Tetracarbaldehyde Based Materials
Exploration of Novel Linkages and Linker Exchange Strategies in ADA-CHO-based COFs
The development of Covalent Organic Frameworks (COFs) using ADA-CHO as a node is a rapidly advancing field. A key area of future research lies in moving beyond the common imine and boronate ester linkages to explore novel chemical bonds that can offer enhanced stability, functionality, and electronic properties. The exploration of new linkage chemistries is a significant driving force in the evolution of COFs. nih.gov For instance, the creation of olefin-linked COFs through Aldol condensation has demonstrated the potential for new synthetic pathways. researchgate.net
Linker exchange, a strategy where existing linkers within a pre-synthesized framework are replaced with new ones, is emerging as a powerful tool. nih.govnih.gov This technique could allow for the post-synthetic modification of ADA-CHO-based COFs, enabling the introduction of new functionalities or the alteration of pore environments in a controlled manner. For example, an imine-linked COF could be transformed into an azo-linked COF, thereby changing its properties. nih.govresearchgate.net This approach has been successfully used to synthesize 3D-COFs that were not accessible through direct polymerization methods. nih.gov The application of linker exchange to ADA-CHO frameworks could pave the way for creating highly complex and functionally diverse materials that are otherwise difficult to synthesize.
Table 1: Potential Linkages and Strategies for ADA-CHO-based COFs
| Linkage/Strategy | Potential Advantage | Research Direction |
|---|---|---|
| Azo Linkage | Enhanced electronic conductivity, photoresponsiveness | Post-synthetic modification of imine-linked ADA-CHO COFs via linker exchange. nih.gov |
| Olefin Linkage | High chemical stability under acidic and basic conditions | Direct condensation of ADA-CHO with methyl-activated linkers. researchgate.net |
| Keto-enamine Linkage | Increased chemical stability compared to imine linkages | Solvothermal synthesis of ADA-CHO with amine linkers under specific catalytic conditions. |
| Linker Exchange | Tunable functionality and porosity post-synthesis | Systematic studies on the kinetics and thermodynamics of exchanging various linkers within a stable ADA-CHO COF scaffold. nih.gov |
Advanced Topological Design and Tailoring of Porosity in Adamantane-derived Frameworks
The tetrahedral symmetry of ADA-CHO makes it an ideal candidate for the construction of 3D COFs with predictable topologies, such as the diamondoid (dia) net. researchgate.net A major challenge in 3D COF synthesis is preventing the interpenetration of multiple framework lattices, which can significantly reduce porosity. nih.gov Future research will focus on strategies to control or eliminate interpenetration in ADA-CHO-based frameworks. This includes the use of sterically hindered linkers or "steric hindrance engineering" to create COFs with low interpenetration, leading to exceptionally high surface areas and large mesopores. nih.gov
The ability to precisely tailor the porosity of these frameworks is critical for their application in areas like gas storage and separation. nih.gov By systematically varying the length and geometry of the organic linkers connecting the ADA-CHO nodes, researchers can fine-tune the pore size and shape. researchgate.net This "isoreticular" approach allows for the creation of a series of materials with the same underlying topology but different pore dimensions, enabling systematic studies of structure-property relationships. researchgate.net The goal is to develop a comprehensive understanding of how monomer geometry dictates the final framework structure, a concept central to topology-directed design. scilit.comrsc.org
Development of ADA-CHO-based Hybrid Organic-Inorganic Architectures
Integrating ADA-CHO into hybrid organic-inorganic materials is a promising strategy to combine the processability and functional diversity of organic molecules with the stability and electronic properties of inorganic components. The aldehyde functional groups of ADA-CHO can serve as versatile reaction sites for grafting onto inorganic surfaces or for coordinating with metal ions to form novel hybrid frameworks.
Research in this area is moving towards the synthesis of adamantane-type clusters with inorganic cores, such as those containing chalcogenide atoms (S, Se, Te) and group 14 atoms (Si, Ge, Sn). semanticscholar.orgrsc.org These inorganic-organic hybrid clusters have shown potential for applications in nonlinear optics. semanticscholar.org By using ADA-CHO as a multidentate organic ligand, it may be possible to direct the assembly of new metal-organic frameworks (MOFs) or polyoxometalate (POM) hybrids with unique topologies and catalytic or electronic functions. The rigid adamantane (B196018) core can enforce specific geometries on the resulting hybrid structure, leading to materials with well-defined pores and active sites.
Catalytic Applications of Functionalized ADA-CHO-based Materials
The porous, high-surface-area nature of ADA-CHO-based frameworks makes them excellent candidates for use as catalyst supports or as catalysts themselves. A key research direction is the post-synthetic modification or direct incorporation of catalytically active sites onto the framework. The aldehyde groups of ADA-CHO can be chemically transformed into a variety of other functional groups, or new functionalized linkers can be introduced to impart catalytic activity.
For example, amine groups can be introduced into the framework to create basic catalysts. mdpi.com These materials could be effective in reactions such as the Knoevenagel condensation. Similarly, the incorporation of metal nanoparticles within the pores of an ADA-CHO framework could lead to highly active and selective heterogeneous catalysts for reactions like hydrogenation or oxidation. researchgate.net The well-defined pore structure of the framework can prevent the aggregation of the metal nanoparticles and provide size-selective catalytic activity. Recent advances in catalyst-controlled C-H functionalization of adamantanes also open up possibilities for directly activating the adamantane core itself for catalytic purposes. chemrxiv.org
Table 2: Potential Catalytic Applications of Functionalized ADA-CHO Materials
| Functionalization | Catalyst Type | Target Reaction | Potential Advantage |
|---|---|---|---|
| Amine Grafting | Base Catalyst | Knoevenagel Condensation, Aldol Reaction | High density of active sites, reusability. mdpi.com |
| Sulfonic Acid Group | Acid Catalyst | Esterification, Friedel-Crafts Acylation | Strong Brønsted acidity, enhanced stability. berkeley.edu |
| Metal Nanoparticle (e.g., Pd, Au) Encapsulation | Heterogeneous Catalyst | Hydrogenation, C-C Coupling, Oxidation | High activity, prevention of nanoparticle leaching, shape selectivity. researchgate.net |
| Porphyrin Integration | Photocatalyst | CO₂ Reduction, Organic Pollutant Degradation | Visible-light activity, high quantum efficiency. |
Scalable Synthesis and Industrial Translation of Adamantane-1,3,5,7-tetracarbaldehyde for Advanced Material Production
For ADA-CHO and its derived materials to have a significant technological impact, the development of scalable and cost-effective synthesis methods is essential. Current laboratory-scale syntheses of adamantane derivatives can be multi-step and low-yielding. nih.gov Future research must focus on optimizing reaction conditions, exploring new catalytic systems, and developing continuous flow processes to improve yield and reduce production costs.
One potential route involves the one-step hydroxylation of adamantane to 1,3,5,7-tetrahydroxyadamantane, followed by oxidation to the tetracarbaldehyde. google.com Simplifying such multi-step syntheses into more streamlined, "one-pot" procedures is a key goal. google.comgoogle.com The industrial synthesis of adamantane itself often relies on the Lewis-acid catalyzed rearrangement of tetrahydrodicyclopentadiene. google.comwikipedia.org Innovations in catalysis, such as using solid acid catalysts, could make the production of the adamantane core more environmentally friendly and efficient. google.com
The successful industrial translation will also require overcoming challenges related to the processing and formulation of ADA-CHO-based powders into usable forms, such as pellets, membranes, or coatings. Collaboration between academic researchers and industrial partners will be crucial to bridge the gap between laboratory discovery and real-world application, enabling the use of these advanced materials in fields ranging from industrial catalysis to environmental remediation.
Q & A
Q. How can reaction conditions be optimized to enhance crystallinity in covalent organic frameworks (COFs) synthesized using Adamantane-1,3,5,7-tetracarbaldehyde?
Methodological Answer: Crystallinity in COFs can be improved by modulating reaction parameters such as modulator concentration , temperature, and catalyst loading. For example, increasing acetic acid (modulator) concentration from 0.2 to 5.0 equivalents (eq.) improves crystal size from 0.2 mm to 5 mm under high-temperature (120°C) and short-duration (5 days) conditions. However, exceeding 50 eq. of modulator inhibits crystallization entirely. Kinetic optimization involves balancing acid catalyst amounts to avoid prolonged reaction times while maintaining stoichiometric control of amine-aldehyde condensation partners .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound-based frameworks?
Methodological Answer: Key techniques include:
- Powder X-ray diffraction (PXRD) to confirm crystallinity and phase purity by matching experimental patterns with simulated models .
- Thermogravimetric analysis (TGA) to assess thermal stability (up to 500–600°C for COFs).
- Brunauer-Emmett-Teller (BET) surface area analysis to measure porosity (e.g., 711–1590 m²/g for COF-1 and COF-5) .
- Infrared (IR) spectroscopy to verify imine bond formation via Schiff base condensation .
Q. How does the steric hindrance of this compound influence its reactivity in multi-component condensation reactions?
Methodological Answer: The rigid adamantane core creates steric constraints, slowing reaction kinetics in crowded environments. Comparative kinetic studies with less-hindered aldehydes (e.g., linear dialdehydes) reveal reduced reaction rates for this compound. Computational modeling (e.g., density functional theory) can quantify steric effects by analyzing transition-state geometries and activation energies .
Q. What strategies mitigate competing side reactions when using this compound in dynamic covalent chemistry?
Methodological Answer: Side reactions (e.g., over-oxidation or aldol condensation) can be minimized by:
- Stoichiometric control of aldehyde-to-amine ratios (e.g., 1:1 molar ratios for tetracarbaldehyde and tetraaminophenyl ethylene) .
- Catalyst optimization (e.g., acetic acid at 0.5 mL per 9.9 g aldehyde) to accelerate imine formation selectively .
- Inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation of aldehyde groups.
Q. How do solvent polarity and proticity affect the self-assembly behavior of this compound in supramolecular systems?
Methodological Answer: Polar aprotic solvents (e.g., 1,4-dioxane) enhance solubility and facilitate ordered assembly by reducing hydrogen-bond competition. Protic solvents (e.g., water or ethanol) disrupt imine bond formation due to proton exchange. Systematic solvent screening (polarity index: 4.8–10.2) combined with dynamic light scattering (DLS) can correlate solvent properties with aggregate size and stability .
Advanced Research Questions
Q. What computational modeling approaches are suitable for predicting the topological networks formed by this compound in crystalline materials?
Methodological Answer: Density functional theory (DFT) and molecular dynamics (MD) simulations can predict packing motifs by calculating intermolecular interaction energies. For example, staggered (P63/mmc) or eclipsed (P6/mmm) configurations in COFs are validated against experimental PXRD data . ToposPro software can analyze network topology (e.g., 2D hexagonal vs. 3D interpenetrated frameworks) .
Q. How does the tetrahedral geometry of this compound contribute to anisotropic properties in derived coordination polymers?
Methodological Answer: The tetrahedral symmetry enables directional bonding, leading to anisotropic thermal expansion or mechanical properties. Single-crystal X-ray diffraction (SCXRD) reveals preferential alignment of adamantane cores, while polarized Raman spectroscopy quantifies directional vibrational modes. Comparative studies with non-symmetric aldehydes highlight geometry-dependent anisotropy .
Q. What mechanistic insights explain the temperature-dependent polymorphism observed in this compound co-crystals?
Methodological Answer: Polymorphism arises from competing nucleation pathways: kinetic control at lower temperatures favors metastable phases, while thermodynamic control at higher temperatures stabilizes low-energy forms. In situ variable-temperature PXRD and differential scanning calorimetry (DSC) can map phase transitions, supported by MD simulations of nucleation energetics .
Q. How can in situ spectroscopic techniques be employed to monitor the kinetics of this compound Schiff base formation?
Methodological Answer: In situ Fourier-transform infrared (FTIR) spectroscopy tracks imine bond formation (C=N stretch at ~1620 cm⁻¹) in real time. NMR reaction monitoring (e.g., using deuterated solvents) quantifies reactant consumption and intermediate lifetimes. Data fitting to rate laws (e.g., pseudo-first-order kinetics) reveals activation parameters .
Q. What evidence exists for non-classical nucleation pathways in the crystallization of this compound-containing MOFs?
Methodological Answer: Non-classical pathways (e.g., particle attachment or pre-nucleation clusters) are inferred from cryogenic transmission electron microscopy (cryo-TEM) images showing amorphous intermediates. Small-angle X-ray scattering (SAXS) detects size evolution of supramolecular aggregates, while induction time measurements correlate with classical vs. two-step nucleation models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
